An In-Depth Technical Guide to 2',3'-Dideoxyinosine-13C2,15N: Properties and Applications
An In-Depth Technical Guide to 2',3'-Dideoxyinosine-13C2,15N: Properties and Applications
This guide provides a comprehensive overview of the chemical properties and applications of 2',3'-Dideoxyinosine-13C2,15N, an isotopically labeled form of the antiretroviral drug Didanosine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, spectroscopic analysis, and pivotal role of this compound in modern analytical methodologies.
Introduction: The Significance of Isotopic Labeling
2',3'-Dideoxyinosine (ddI), also known as Didanosine, is a synthetic nucleoside analog of deoxyadenosine. It functions as a potent inhibitor of the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[1][2] By incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the Didanosine molecule, we create 2',3'-Dideoxyinosine-13C2,15N. This labeled compound is chemically identical to the parent drug but possesses a distinct mass.[3][4] This key difference makes it an invaluable tool, particularly as an internal standard in quantitative bioanalysis using mass spectrometry.[5][6][7] The use of stable isotope-labeled internal standards is considered the gold standard in LC-MS/MS assays, as it effectively corrects for variability in sample preparation, chromatography, and ionization, leading to highly accurate and precise results.[5][8][9][10]
Physicochemical Properties
The physicochemical properties of 2',3'-Dideoxyinosine-13C2,15N are fundamentally the same as those of unlabeled Didanosine, with a slight increase in molecular weight due to the heavier isotopes.
| Property | Value | Reference |
| Molecular Formula | C₈¹³C₂H₁₂N₃¹⁵NO₃ | [3] |
| Molecular Weight | 239.21 g/mol | [3][4] |
| Appearance | White solid | [1][3] |
| Melting Point | 160-163°C (decomposes) | [1][11] |
| Solubility | Soluble in DMSO and polyethylene glycol. 10 to 50 mg/mL in water at 21°C. | [1][11] |
| pKa | 9.13 | [1] |
| LogP | -1.24 | [1] |
Note: The molecular weight of unlabeled Didanosine is 236.23 g/mol .[1][12]
Synthesis of Isotopically Labeled Didanosine
The synthesis of 2',3'-Dideoxyinosine-13C2,15N involves the incorporation of ¹³C and ¹⁵N atoms into the purine ring structure. While specific, detailed synthetic routes for this exact multi-labeled compound are proprietary, the general approach involves utilizing labeled precursors in the chemical synthesis of the nucleoside.[13][14][15][16] A common method for creating the dideoxyribose moiety is through the radical deoxygenation of a protected inosine derivative.[4][17] For the purine base, ¹³C and ¹⁵N labeled precursors can be introduced during the ring construction.[13][14]
Spectroscopic Analysis
The isotopic labels in 2',3'-Dideoxyinosine-13C2,15N give rise to distinct spectroscopic signatures compared to the unlabeled compound.
Mass Spectrometry
In mass spectrometry, 2',3'-Dideoxyinosine-13C2,15N will exhibit a molecular ion peak that is 3 m/z units higher than that of unlabeled Didanosine. This mass shift is the cornerstone of its use as an internal standard in quantitative LC-MS/MS methods.[10][18] The fragmentation pattern in tandem mass spectrometry (MS/MS) will also show corresponding mass shifts for fragments containing the labeled atoms, allowing for highly specific detection.
NMR Spectroscopy
In ¹H NMR spectroscopy, the spectra of the labeled and unlabeled compounds will be very similar.[19][20] However, in ¹³C NMR, the signals for the two labeled carbon atoms will be observable and can be assigned based on established ¹³C NMR data for purine nucleosides.[21] ¹⁵N NMR spectroscopy can be used to directly observe the labeled nitrogen atom, which can be a valuable tool for studying the electronic environment and interactions of the purine ring.[22]
Mechanism of Action and Metabolism
Didanosine is a prodrug that is intracellularly converted to its active form, dideoxyadenosine triphosphate (ddATP).[12][23] ddATP acts as a competitive inhibitor of HIV-1 reverse transcriptase and also as a chain terminator when incorporated into the growing viral DNA strand, due to the absence of a 3'-hydroxyl group.[1][12][24]
The metabolic pathway of Didanosine is believed to follow the same routes as endogenous purines.
Caption: Metabolic pathway of Didanosine. PNP = purine nucleoside phosphorylase; XOD = xanthine oxidase.
Applications in Pharmacokinetic and Metabolism Studies
The primary application of 2',3'-Dideoxyinosine-13C2,15N is as an internal standard in bioanalytical methods, particularly for pharmacokinetic (PK) and metabolism studies.[7][25] Its near-identical chemical and physical properties to the unlabeled drug ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[6][8] This co-elution and co-ionization allow for the accurate correction of any analyte loss or matrix effects, which are common challenges in the analysis of biological samples.[5][9]
Analytical Methodologies: A Validated LC-MS/MS Protocol
The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods.[5][6] Below is a representative step-by-step protocol for the quantification of Didanosine in human plasma using 2',3'-Dideoxyinosine-13C2,15N as an internal standard.
Experimental Protocol: Quantification of Didanosine in Human Plasma
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of Didanosine and 2',3'-Dideoxyinosine-13C2,15N in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with known concentrations of Didanosine to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (2',3'-Dideoxyinosine-13C2,15N).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Didanosine: Monitor the transition from the parent ion to a specific product ion.
-
2',3'-Dideoxyinosine-13C2,15N: Monitor the corresponding mass-shifted transition.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Didanosine) and the internal standard (2',3'-Dideoxyinosine-13C2,15N).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Didanosine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: A typical bioanalytical workflow for the quantification of Didanosine using a stable isotope-labeled internal standard.
Conclusion
2',3'-Dideoxyinosine-13C2,15N is an indispensable tool in the development and clinical evaluation of Didanosine. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the highest level of accuracy and precision, which is paramount for regulatory submissions and for understanding the pharmacokinetic and metabolic profile of this important antiretroviral agent. This guide has provided a detailed overview of its chemical properties and a practical framework for its application, underscoring its critical role in modern pharmaceutical research.
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